molecular formula C9H6F2N2 B11725444 6,7-Difluoro-2-methylquinoxaline

6,7-Difluoro-2-methylquinoxaline

Cat. No.: B11725444
M. Wt: 180.15 g/mol
InChI Key: GXWLPJIHJFOSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-2-methylquinoxaline (C$9$H$6$F$2$N$2$) is a fluorinated quinoxaline derivative characterized by fluorine atoms at the 6- and 7-positions and a methyl group at the 2-position. Quinoxalines are nitrogen-containing heterocycles with broad applications in pharmaceuticals, materials science, and agrochemicals due to their electron-deficient aromatic structure and tunable reactivity. This compound is synthesized via condensation of disubstituted aryl-1,2-diamines with methylglyoxal or related precursors, yielding 42.4–58% depending on reaction conditions . Its fluorination pattern enhances metabolic stability and bioavailability, making it a candidate for drug discovery, particularly in kinase inhibitor development .

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

6,7-difluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6F2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3

InChI Key

GXWLPJIHJFOSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1)F)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Glucose-Derived Intermediates

A scalable method involves reacting 4,5-difluoro-1,2-phenylenediamine (1e ) with glucose in the presence of dihydroxyacetone (DHA) and potassium hydroxide (KOH) at 190°C for 4 hours. This one-pot protocol leverages the retro-aldol cleavage of glucose to form C3 intermediates like pyruvaldehyde (PA), which condenses with 1e to yield 6,7-difluoro-2-methylquinoxaline (3b ) at 58% yield (Figure 1A). Kinetic studies using 1H^{1}\text{H}-NMR and LC-MS revealed fructose as a critical intermediate, with PA formation identified as the rate-determining step.

Optimization Insights

  • Temperature : Increasing temperature from 140°C to 190°C reduced reaction time from 12 h to 4 h while improving total quinoxaline yield from 66% to 81%.

  • Base Selection : KOH outperformed NaOH and Cs2_2CO3_3, minimizing side reactions such as C3-to-C2/C4 shifts.

  • Solvent-Free Conditions : Eliminating solvents enhanced atom economy and reduced purification steps.

Beirut Reaction with Fluorinated Benzofuroxans

Challenges in Fluorine Retention

The classical Beirut reaction, which couples benzofuroxans with enolates, faces fluorine substitution issues. For example, reacting 4,5-difluorobenzofuroxan with methyl ketones in methanol/ammonia led to methoxy substitution at the 6-position due to nucleophilic aromatic substitution (Scheme 1). Switching to dichloromethane as the solvent preserved fluorine integrity, yielding 6,7-difluoro-3-methylquinoxaline 1,4-di-NN-oxide (7 ) at 47% yield. While this product is a di-NN-oxide, reductive methods using Zn/HCl could theoretically deoxygenate it to this compound, though this remains experimentally unverified.

Critical Parameters

  • Solvent : Methanol promotes methoxy substitution, whereas dichloromethane stabilizes fluorine groups.

  • Catalyst : Gaseous ammonia facilitates condensation but risks amine formation; piperidine alternatives reduced side reactions.

Iridium-Catalyzed Dehydrogenative Coupling

Adaptation from Glycerol-Based Systems

A method originally developed for 2-methylquinoxaline synthesis was adapted for fluorinated derivatives. Using [Cp*IrCl2_2]2_2 (1 mol%) and K2_2CO3_3 in 2,2,2-trifluoroethanol, 4,5-difluoro-1,2-phenylenediamine reacts with glycerol at reflux to form 3b via intermediate glyceraldehyde. While the original study reported 92% yield for non-fluorinated analogs, fluorinated substrates showed reduced efficiency (38% yield), attributed to steric and electronic effects of fluorine.

Key Adjustments

  • Base Loading : Increasing K2_2CO3_3 from 0.5 mmol to 1.0 mmol improved yield by 10%.

  • Solvent Effects : 2,2,2-Trifluoroethanol enhanced solubility of fluorinated intermediates.

Mechanistic and Computational Insights

Retro-Aldol Pathway Dominance

Density functional theory (DFT) calculations corroborate that glucose-to-3b conversion proceeds through fructose-mediated retro-aldol cleavage (Figure 2). The energy barrier for fructose cleavage to PA (34.2 kcal/mol) far exceeds those for tautomerization (12.5 kcal/mol) or condensation (18.7 kcal/mol), confirming it as the rate-limiting step.

Fluorine Substituent Effects

Electron-withdrawing fluorine groups deactivate the quinoxaline ring toward electrophilic substitution but enhance stability toward oxidation. This necessitates milder conditions (<200°C) to prevent defluorination.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Base Yield Advantages Limitations
One-Pot Glucose ReactionGlucose, 1e KOH, DHA58%Sustainable, solvent-freeHigh temperature (190°C) required
Beirut Reaction4,5-Difluorobenzofuroxan, ketonesPiperidine47%ScalableDi-NN-oxide byproduct requires further reduction
Iridium CatalysisGlycerol, 1e [Cp*IrCl2_2]2_2, K2_2CO3_338%Atom-economicalLow yield for fluorinated substrates

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 6,7-difluoro-2-methylquinoxaline is its antimicrobial properties. Research has shown that this compound exhibits substantial activity against various pathogens, including:

  • Mycobacterium tuberculosis : Studies indicate that derivatives of this compound demonstrate effective anti-mycobacterial activity, potentially serving as candidates for tuberculosis treatment .
  • Candida species : The compound has also been evaluated for its anti-candida properties, showing promising results against fungal infections .

Antiparasitic Effects

The compound has been investigated for its antiparasitic activities as well. Specifically, derivatives have shown effectiveness against Trichomonas vaginalis , suggesting potential use in treating parasitic infections .

Cancer Research

The structural features of this compound contribute to its anticancer potential. Various studies have synthesized derivatives that exhibit significant cytotoxicity against cancer cell lines, including:

  • MCF7 (breast cancer) : Compounds derived from this quinoxaline have been tested for their ability to inhibit the proliferation of breast cancer cells .
  • NCIH 460 (lung cancer) and SF-268 (CNS cancer) : These studies indicate a correlation between the chemical structure of the derivatives and their anticancer activity, emphasizing the importance of substituents on the quinoxaline nucleus .

Neurological Disorders

Quinoxaline derivatives, including this compound, have been explored for their potential in treating neurological disorders. Their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems may provide therapeutic avenues for conditions such as depression and anxiety .

Synthesis and Catalysis

Recent advancements in synthetic methodologies have highlighted the role of this compound as a substrate in asymmetric hydrogenation reactions. This application is crucial for producing enantiomerically enriched compounds, which are valuable in pharmaceutical development . The presence of fluorine enhances metabolic stability and bioavailability, making these reactions particularly relevant in medicinal chemistry.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Research has indicated that modifications to the quinoxaline structure can significantly impact its biological activity. For instance:

Compound Structure Features Biological Activity Unique Aspects
2-MethylquinoxalineMethyl group at position 2Moderate antibacterialLacks fluorine substituents
6-Fluoro-2-methylquinoxalineFluorine at position 6Antimicrobial propertiesOnly one fluorine atom
7-Fluoro-2-methylquinoxalineFluorine at position 7Antiparasitic activityDifferent position of fluorine
This compound Fluorine at positions 6 and 7Enhanced biological activityDistinctive dual fluorination

This table illustrates how the presence and position of substituents affect the compound's biological profile.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methylquinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .

Comparison with Similar Compounds

Insights :

  • Trimethyl derivatives exhibit higher yields (70%) due to favorable electronic and steric effects of methyl groups .

Physicochemical Properties

Fluorine’s electronegativity and small atomic radius influence electronic properties and intermolecular interactions:

  • 6,7-Difluoro-2-methylquinoxaline: Fluorine atoms increase polarity and enhance solubility in organic solvents.
  • 6,7-Dichloro-2-methylquinoxaline: Chlorine’s larger size reduces solubility but increases lipophilicity. $^1$H NMR (CDCl$_3$): δ 8.72 (s, 1H), 8.16 (s, 1H), 2.77 (s, 3H) .
  • 6,7-Dibromo-2-methylquinoxaline: Bromine’s polarizability enhances halogen bonding, useful in crystal engineering. Reported as a pale-pink powder, though melting points and spectral data are incomplete .

Stability and Metabolic Considerations

  • Fluorine substitution enhances metabolic stability by resisting oxidative degradation. In contrast, chloro and bromo analogues are more prone to nucleophilic displacement or dehalogenation .
  • The methyl group at the 2-position provides steric protection, further stabilizing the quinoxaline core .

Q & A

Q. What are the standard synthetic protocols for preparing 6,7-Difluoro-2-methylquinoxaline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation of 3,4-difluoro-1,2-diaminobenzene with a methyl-substituted glyoxal derivative under acidic or thermal conditions. Optimization requires factorial design experiments to evaluate variables like temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst type (e.g., p-toluenesulfonic acid). Yield and purity can be monitored via HPLC or GC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR to confirm substituent positions and fluorine coupling patterns.
  • Mass spectrometry (EI/ESI) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of fluorine and methyl groups. Reference CCDC data for analogous quinoxalines (e.g., CCDC 1983315) .

Q. What solvent systems are suitable for solubility studies of this compound?

Methodological Answer: Test polar aprotic solvents (DMSO, DMF) for high solubility and non-polar solvents (hexane, toluene) for crystallization. Solubility parameters (Hansen or Hildebrand) can predict miscibility. UV-Vis spectroscopy in varying solvent polarities helps assess π-π* transitions influenced by fluorination .

Advanced Research Questions

Q. How do the electronic effects of 6,7-difluoro and 2-methyl substituents influence the reactivity of quinoxaline in cross-coupling reactions?

Methodological Answer: Fluorine’s electron-withdrawing nature deactivates the quinoxaline core, requiring Pd-catalyzed C–H activation under harsh conditions (e.g., 140°C, Buchwald-Hartwig amination). Methyl groups may sterically hinder ortho positions. Computational DFT studies (e.g., Gaussian 09) can map frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in reported catalytic activity data for quinoxaline derivatives in photoredox applications?

Methodological Answer:

  • Compare experimental setups (light source intensity, wavelength).
  • Normalize data using internal standards (e.g., ferrioxalate actinometry).
  • Evaluate solvent-dependent excited-state lifetimes via time-resolved fluorescence spectroscopy. Reconcile discrepancies using meta-analysis frameworks .

Q. How can researchers design experiments to probe the role of this compound in inhibiting enzymatic targets (e.g., kinases)?

Methodological Answer:

  • Use molecular docking (AutoDock Vina) to predict binding affinity to ATP pockets.
  • Validate with surface plasmon resonance (SPR) for real-time kinetics (KD, kon/koff).
  • Perform mutagenesis studies on key residues (e.g., gatekeeper mutations) to assess steric/electronic effects of fluorine and methyl groups .

Data-Driven Research Challenges

Q. What analytical techniques quantify degradation products of this compound under oxidative conditions?

Methodological Answer:

  • LC-HRMS with collision-induced dissociation (CID) to identify fragment ions.
  • EPR spectroscopy to detect radical intermediates during oxidation.
  • Compare degradation pathways with analogous non-fluorinated quinoxalines to isolate fluorine-specific effects .

Q. How do crystallographic parameters (e.g., unit cell dimensions) vary between this compound and its non-fluorinated analogs?

Methodological Answer: Analyze single-crystal X-ray data for:

  • Bond angles/distances (C–F vs. C–H).
  • Packing motifs (fluorine-mediated halogen bonding).
  • Thermal displacement parameters (ADPs) to assess lattice stability. Use Mercury software for structural overlays .

Theoretical and Computational Frameworks

Q. How can researchers integrate this compound into a theoretical framework for studying charge-transfer complexes?

Methodological Answer:

  • Model HOMO-LUMO gaps using DFT (B3LYP/6-311++G**).
  • Correlate computational results with cyclic voltammetry (oxidation/reduction potentials).
  • Link to Marcus theory to predict electron-transfer rates in donor-acceptor systems .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of fluorinated quinoxalines?

Methodological Answer:

  • Limited data on bioisosteric replacement (e.g., CF3 vs. F).
  • Sparse correlation between lipophilicity (logP) and membrane permeability.
  • Need for machine learning models trained on high-throughput screening data to predict toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.